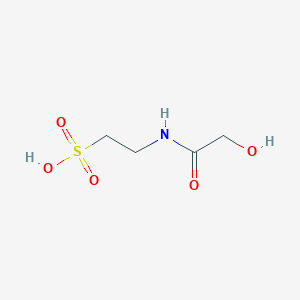
2-(2-Hydroxyacetamido)ethane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyacetamido)ethane-1-sulfonic acid is an organic compound classified as a sulfonic acid. It is characterized by the presence of a hydroxyl group (-OH) and an acetamido group (-NHCOCH3) attached to an ethane chain, with the sulfonic acid group (-SO3H) situated at the terminal carbon position. This compound is known for its high water solubility and is widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyacetamido)ethane-1-sulfonic acid typically involves the reaction of ethylene oxide with sulfamic acid, followed by the introduction of the acetamido group. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is extracted and purified through crystallization or other separation techniques. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyacetamido)ethane-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamido group can be reduced to form primary amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Hydroxyacetamido)ethane-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Utilized in the formulation of pharmaceuticals and as a diagnostic reagent.
Industry: Applied in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Hydroxyacetamido)ethane-1-sulfonic acid exerts its effects involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. The compound interacts with various molecular targets, including enzymes and proteins, stabilizing their structure and function. The sulfonic acid group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethanesulphonic acid:
N-(2-Acetamido)-2-aminoethanesulfonic acid:
Uniqueness
2-(2-Hydroxyacetamido)ethane-1-sulfonic acid is unique due to the presence of both the hydroxyl and acetamido groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound with a wide range of applications in various fields.
Properties
CAS No. |
113888-66-7 |
|---|---|
Molecular Formula |
C4H9NO5S |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
2-[(2-hydroxyacetyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C4H9NO5S/c6-3-4(7)5-1-2-11(8,9)10/h6H,1-3H2,(H,5,7)(H,8,9,10) |
InChI Key |
VPGGDXUJZLDGMC-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)NC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















